molecular formula C8H14FNO2 B2766562 Tert-butyl 3-fluoroazetidine-1-carboxylate CAS No. 1255666-44-4

Tert-butyl 3-fluoroazetidine-1-carboxylate

Cat. No.: B2766562
CAS No.: 1255666-44-4
M. Wt: 175.203
InChI Key: XYHRLGJGHNPRNK-UHFFFAOYSA-N
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Description

Tert-butyl 3-fluoroazetidine-1-carboxylate is a chemical compound with the molecular formula C8H14FNO2 and a molecular weight of 175.2 g/mol . This compound is known for its unique structure, which includes a fluoro-substituted azetidine ring. It is used in various scientific research applications due to its reactivity and potential for forming complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-fluoroazetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with a fluorinating agent. One common method includes the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane, at low temperatures to ensure the selective introduction of the fluorine atom.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the reaction conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-fluoroazetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted azetidines, carboxylic acids, and other fluorinated derivatives. These products are often used as intermediates in the synthesis of more complex molecules.

Scientific Research Applications

Tert-butyl 3-fluoroazetidine-1-carboxylate is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of fluorinated drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-fluoroazetidine-1-carboxylate involves its ability to participate in various chemical reactions due to the presence of the fluoro-substituted azetidine ring. This ring structure allows the compound to interact with different molecular targets, including enzymes and receptors. The fluorine atom enhances the compound’s reactivity and stability, making it a valuable tool in chemical synthesis and biological studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-fluoroazetidine-1-carboxylate stands out due to its combination of the fluoro-substituted azetidine ring and the tert-butyl ester group. This unique structure provides a balance of reactivity, stability, and solubility, making it a versatile compound for various scientific research applications.

Properties

IUPAC Name

tert-butyl 3-fluoroazetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14FNO2/c1-8(2,3)12-7(11)10-4-6(9)5-10/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHRLGJGHNPRNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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